molecular formula C16H12N2O4S B4675345 methyl 4-{5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate

methyl 4-{5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate

Cat. No. B4675345
M. Wt: 328.3 g/mol
InChI Key: DONFCUBVOUEBJG-JYRVWZFOSA-N
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Description

Methyl 4-{5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. The compound is also known as MBF and has a molecular formula of C21H16N2O4S.

Mechanism of Action

The mechanism of action of MBF varies depending on its application. In medicine, MBF has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to modulate the immune system and reduce inflammation. In agriculture, MBF has been shown to disrupt the nervous system of pests and pathogens, leading to their death. In materials science, MBF has been shown to emit light due to its unique chemical structure.
Biochemical and Physiological Effects:
MBF has been shown to have minimal toxicity and side effects in various studies. In medicine, it has been shown to reduce inflammation and induce apoptosis in cancer cells. In agriculture, it has been shown to have minimal impact on non-target organisms and the environment. In materials science, it has been shown to emit light in the visible range, making it useful for various applications such as sensors and displays.

Advantages and Limitations for Lab Experiments

The advantages of using MBF in lab experiments include its high purity, stability, and low toxicity. It is also relatively easy to synthesize and has been optimized for high yield and purity. The limitations of using MBF in lab experiments include its limited solubility in certain solvents and its potential reactivity with certain chemicals.

Future Directions

There are several future directions for research on MBF. In medicine, further studies could be conducted to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. In agriculture, further studies could be conducted to investigate its potential as a natural pesticide and fungicide. In materials science, further studies could be conducted to investigate its potential as a luminescent material for various applications, including sensors and displays. Overall, MBF has the potential to contribute to various scientific fields and could be a valuable tool for researchers in the future.

Scientific Research Applications

MBF has been extensively studied for its potential applications in various scientific fields. In medicine, MBF has been shown to possess anti-inflammatory and anti-cancer properties. It has been demonstrated to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In agriculture, MBF has been shown to possess insecticidal and fungicidal properties. It has been demonstrated to inhibit the growth of various pests and pathogens that affect crops. In materials science, MBF has been shown to possess photoluminescent properties. It has been demonstrated to emit light in the visible range when excited by UV light.

properties

IUPAC Name

methyl 4-[5-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]furan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S/c1-21-15(20)10-4-2-9(3-5-10)12-7-6-11(22-12)8-13-14(19)18-16(17)23-13/h2-8H,1H3,(H2,17,18,19)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONFCUBVOUEBJG-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-{5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate
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methyl 4-{5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate

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